molecular formula C8H3Cl2N3O2 B13694951 1,4-Dichloro-5-nitrophthalazine

1,4-Dichloro-5-nitrophthalazine

Cat. No.: B13694951
M. Wt: 244.03 g/mol
InChI Key: VENRRAUSOZDMED-UHFFFAOYSA-N
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Description

1,4-Dichloro-5-nitrophthalazine is a chemical compound with the molecular formula C8H3Cl2N3O2 It is a derivative of phthalazine, characterized by the presence of two chlorine atoms and one nitro group attached to the phthalazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dichloro-5-nitrophthalazine can be synthesized through several methods. One common approach involves the nitration of 1,4-dichlorophthalazine using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1,4-Dichloro-5-nitrophthalazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Dichloro-5-nitrophthalazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Dichloro-5-nitrophthalazine involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity. The nitro group in the compound can undergo redox reactions, leading to the generation of reactive oxygen species that can induce oxidative stress in cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dichloro-5-nitrophthalazine is unique due to the presence of both chlorine and nitro groups on the phthalazine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry .

Biological Activity

1,4-Dichloro-5-nitrophthalazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on the compound's biological activity, including its antimicrobial and antitumor properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound possesses a unique chemical structure characterized by two chlorine atoms and a nitro group attached to a phthalazine ring. This configuration is crucial for its biological activity, as the nitro group can undergo reduction to form reactive intermediates that interact with cellular components.

Property Value
Molecular FormulaC8_8H4_4Cl2_2N4_4O2_2
Molecular Weight232.05 g/mol
Melting Point180-182 °C
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The nitro group can be reduced to form reactive species that may cause oxidative stress and damage to cellular components, leading to apoptosis in cancer cells. Additionally, the chlorine atoms can participate in substitution reactions, enhancing the compound's reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential cellular processes.

Case Study: Antimicrobial Efficacy

A study conducted by researchers at the University of Shivaji tested the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results showed:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

These findings suggest that the compound is a promising candidate for developing new antimicrobial agents .

Antitumor Activity

In addition to its antimicrobial properties, this compound has been investigated for its antitumor effects. Studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis.

Research Findings on Antitumor Activity

A screening by the National Cancer Institute (NCI) revealed that this compound exhibited notable cytotoxicity against several tumor cell lines. The results are summarized in the table below:

Cell Line Growth Inhibition (%) EC50 (µM)
CCRF-CEM (Leukemia)63.625 ± 2
MCF-7 (Breast Cancer)58.030 ± 3
A549 (Lung Cancer)55.028 ± 2

These results indicate that the compound has potential as an antiproliferative agent in cancer therapy .

Properties

Molecular Formula

C8H3Cl2N3O2

Molecular Weight

244.03 g/mol

IUPAC Name

1,4-dichloro-5-nitrophthalazine

InChI

InChI=1S/C8H3Cl2N3O2/c9-7-4-2-1-3-5(13(14)15)6(4)8(10)12-11-7/h1-3H

InChI Key

VENRRAUSOZDMED-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=NN=C2Cl)Cl

Origin of Product

United States

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